molecular formula C10H15BrN4 B12229595 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane

1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane

Cat. No.: B12229595
M. Wt: 271.16 g/mol
InChI Key: UMOFHMSRXOADRK-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that contains both pyrimidine and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane typically involves the reaction of 5-bromopyrimidine with 4-methyl-1,4-diazepane under specific conditions. One common method involves the use of piperidine carboxylic acids as starting materials, followed by a series of reactions including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Condensation Reactions: Catalysts such as acids or bases can facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol

Uniqueness

1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane is unique due to its specific structure, which combines a bromopyrimidine moiety with a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H15BrN4

Molecular Weight

271.16 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-4-methyl-1,4-diazepane

InChI

InChI=1S/C10H15BrN4/c1-14-3-2-4-15(6-5-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3

InChI Key

UMOFHMSRXOADRK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=N2)Br

Origin of Product

United States

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